(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]morpholin-2-one
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Overview
Description
(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]morpholin-2-one is a chemical compound characterized by its unique structure, which includes a morpholinone ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]morpholin-2-one typically involves the condensation of 4-methoxybenzaldehyde with morpholin-2-one under specific conditions. One common method includes the use of a catalytic amount of sodium hydroxide to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]morpholin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]morpholin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research suggests that derivatives of this compound may have anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which (3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]morpholin-2-one exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone
Uniqueness
(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]morpholin-2-one is unique due to its combination of a morpholinone ring and a methoxyphenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]morpholin-2-one |
InChI |
InChI=1S/C13H13NO4/c1-17-10-4-2-9(3-5-10)12(15)8-11-13(16)18-7-6-14-11/h2-5,8,14H,6-7H2,1H3/b11-8- |
InChI Key |
ZSHXQZPBRSMZCW-FLIBITNWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)OCCN2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C2C(=O)OCCN2 |
Origin of Product |
United States |
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